![molecular formula C27H29BrN2OS B2692668 N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide CAS No. 1023845-61-5](/img/structure/B2692668.png)

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

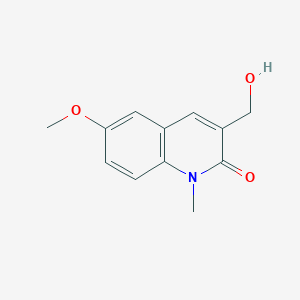

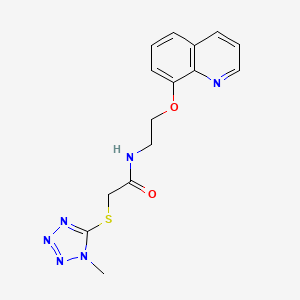

Molecular Structure Analysis

The molecular structure of N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide comprises an adamantane scaffold linked to an indole ring via a sulfanyl-ethyl linker. The bromophenyl group further enhances its complexity .

Chemical Reactions Analysis

While specific reactions for this compound are not directly documented, we can infer that it may participate in various functionalization reactions. These could involve the activation of C–H bonds, leading to the incorporation of diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Chemical Synthesis and Antagonist Properties : A study highlighted the synthesis of a series of 1-adamantanecarboxamides, examining their potency as selective 5-HT2 receptor antagonists. One of the compounds demonstrated high affinity and selectivity for 5-HT2 receptors, along with a potent anti-platelet effect, both in vitro and in vivo, suggesting its potential application in medical research as a receptor antagonist (Fujio et al., 2000).

Noncovalent Interactions and Structural Analysis : Another study focused on adamantane-1,3,4-thiadiazole hybrid derivatives, revealing the orientation of the amino group varies in non-halogenated structures. The analysis of intra- and intermolecular interactions using quantum theory and PIXEL method highlighted the significant role of H–H bonding in stabilizing the crystal structures, which could be crucial for designing novel materials with specific physical properties (El-Emam et al., 2020).

Polymer Science and Material Engineering

- Polyamide-imides with Adamantyl Groups : Research into the synthesis of new polyamide-imides (PAIs) with adamantyl groups has shown these materials to have desirable properties such as solubility in various solvents, high glass transition temperatures, and thermal stability. These attributes make adamantane-based PAIs candidates for applications requiring high-performance materials, such as in aerospace or electronics (Liaw et al., 2001).

Antimicrobial and Hypoglycemic Activities

- Antimicrobial and Hypoglycemic Activities : A study on adamantane-isothiourea hybrid derivatives showed significant in vitro antimicrobial activity against pathogenic bacteria and yeast-like fungi. Furthermore, some compounds demonstrated potent in vivo hypoglycemic activity in diabetic rats, suggesting potential therapeutic applications for treating diabetes and infections (Al-Wahaibi et al., 2017).

Wirkmechanismus

Target of Action

The compound “N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide” contains an indole moiety, which is a common structure in many bioactive compounds. Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, which could suggest a wide range of potential interactions .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by “N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide”. Indole derivatives are known to affect a variety of biological pathways .

Result of Action

Based on the presence of the indole moiety, it could potentially have a range of biological activities .

Eigenschaften

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29BrN2OS/c28-21-7-5-20(6-8-21)24-25(22-3-1-2-4-23(22)30-24)32-10-9-29-26(31)27-14-17-11-18(15-27)13-19(12-17)16-27/h1-8,17-19,30H,9-16H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHUAOPLHMNUNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=C(NC5=CC=CC=C54)C6=CC=C(C=C6)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)

![1-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2692595.png)

![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/no-structure.png)

![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)

![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2692607.png)